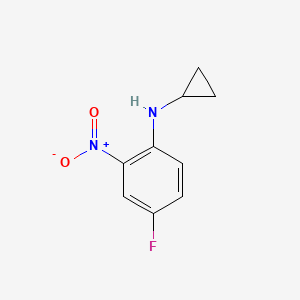

N-Cyclopropyl-4-fluoro-2-nitroaniline

Description

BenchChem offers high-quality N-Cyclopropyl-4-fluoro-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclopropyl-4-fluoro-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-4-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2/c10-6-1-4-8(11-7-2-3-7)9(5-6)12(13)14/h1,4-5,7,11H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVGZPQVABAJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650525 | |

| Record name | N-Cyclopropyl-4-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887351-37-3 | |

| Record name | N-Cyclopropyl-4-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Cyclopropyl-4-fluoro-2-nitroaniline: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of N-Cyclopropyl-4-fluoro-2-nitroaniline, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, outlines a detailed synthesis protocol, and explores its applications, particularly as a versatile building block in medicinal chemistry.

Introduction: The Strategic Importance of a Niche Building Block

N-Cyclopropyl-4-fluoro-2-nitroaniline is a substituted aniline derivative whose strategic importance lies in the unique combination of its functional groups. The presence of a nitro group, a fluorine atom, and a cyclopropylamino moiety on the aniline scaffold creates a molecule with distinct electronic and steric properties.[1] These features make it a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1] The electron-withdrawing nature of the nitro and fluorine groups influences the reactivity of the aromatic ring, while the cyclopropyl group can enhance metabolic stability and binding affinity in target molecules.[1] This compound is part of the broader family of "Protein Degrader Building Blocks," indicating its utility in the synthesis of molecules designed to interact with and modulate protein function.[2]

Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and formulation. The key properties of N-Cyclopropyl-4-fluoro-2-nitroaniline are summarized below.

| Property | Value | Source(s) |

| CAS Number | 887351-37-3 | [2] |

| Molecular Formula | C₉H₉FN₂O₂ | [2][3] |

| Molecular Weight | 196.2 g/mol | [2][3] |

| Purity | ≥99% | [2] |

| Appearance | Typically a crystalline solid | Inferred from related compounds[4] |

| Storage | Room temperature | [2] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a leaving group on an activated aromatic ring by an amine.

Reaction Principle: The starting material, often a di-substituted benzene with good leaving groups (e.g., chlorine or another fluorine), is reacted with cyclopropylamine. The electron-withdrawing nitro group, positioned ortho to the leaving group, is crucial as it activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

Step-by-Step Experimental Protocol:

-

Materials:

-

1,4-Difluoro-2-nitrobenzene (or 1-chloro-4-fluoro-2-nitrobenzene)

-

Cyclopropylamine

-

A suitable solvent (e.g., Ethyl Acetate, Acetonitrile)

-

A base (e.g., Potassium Carbonate, Triethylamine), if necessary to scavenge acid byproduct

-

Magnesium Sulfate (for drying)

-

Silica Gel (for chromatography)

-

Hexane and Chloroform (or other suitable eluents)

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting fluoro-nitrobenzene derivative in the chosen solvent.

-

Reagent Addition: Add cyclopropylamine to the solution. A slight molar excess of the amine is often used to drive the reaction to completion. If an acid byproduct is formed (e.g., HCl from a chloro- starting material), a base should be added to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for a period of 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.[5] A similar synthesis involving 1-Chloro-2-nitroaniline and cyclopropylamine is heated at reflux for 24 hours.[6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with a saturated brine solution to remove any inorganic salts and excess amine.[6]

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, and then filter.[6] The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude residue is purified by column chromatography on silica gel. A solvent system such as a hexane/chloroform mixture is used as the eluent to isolate the pure N-Cyclopropyl-4-fluoro-2-nitroaniline.[6]

-

-

Self-Validation and Causality:

-

The choice of a polar aprotic solvent facilitates the SNAr reaction by solvating the cation without strongly solvating the nucleophile, thus maintaining its reactivity.

-

Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

TLC monitoring is a critical self-validating step to ensure the reaction has gone to completion, preventing premature work-up and maximizing yield.

-

The final purification by column chromatography is essential to remove unreacted starting materials and any side products, ensuring the high purity (≥99%) required for subsequent applications.[2]

-

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis and purification of N-Cyclopropyl-4-fluoro-2-nitroaniline.

Caption: Workflow for the synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline.

Reactivity and Applications in Drug Discovery

The true value of N-Cyclopropyl-4-fluoro-2-nitroaniline is realized in its utility as a versatile intermediate. The functional groups present on the molecule serve as "handles" for a variety of subsequent chemical transformations.

-

Reduction of the Nitro Group: The most common and significant reaction is the reduction of the 2-nitro group to an amine. This transformation is a pivotal step, as it converts the molecule into a diamine derivative, N¹-cyclopropyl-4-fluorobenzene-1,2-diamine. This resulting diamine is a classic precursor for the formation of heterocyclic ring systems, such as benzimidazoles, which are prevalent scaffolds in many biologically active compounds.

-

Further Nucleophilic Substitution: The fluorine atom at the 4-position, while less reactive than the leaving group in the initial synthesis, can still undergo nucleophilic substitution under more forcing conditions, allowing for the introduction of other functional groups.

The structural motifs derived from this compound are found in molecules developed for various therapeutic areas. Its classification as a "Protein Degrader Building Block" suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which are at the forefront of modern drug discovery.[2]

Logical Relationship in Application

The diagram below outlines the logical progression from the building block to a common heterocyclic core used in medicinal chemistry.

Caption: Transformation of the title compound into a benzimidazole scaffold.

Conclusion

N-Cyclopropyl-4-fluoro-2-nitroaniline is a highly valuable and specialized chemical intermediate. Its well-defined physicochemical properties and robust synthesis protocol make it a reliable component in multi-step synthetic campaigns. The strategic arrangement of its functional groups provides a versatile platform for the construction of complex molecular architectures, particularly heterocyclic systems of interest in medicinal chemistry and drug development. For research teams engaged in these fields, a comprehensive understanding of this building block is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

-

PrepChem.com. Synthesis of A. N-cyclopropyl-2-nitroaniline. Available from: [Link]

-

CP Lab Safety. N-Cyclopropyl-4-fluoro-2-nitroaniline, min 99%, 100 grams. Available from: [Link]

- Google Patents. US11407710B2 - Method for preparing an N-cyclopropylmethyl aniline compound.

-

ResearchGate. synthesis of Cyclopropyl anilines. Available from: [Link]

- Google Patents. EP 0430847 A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.

-

ChemRxiv. Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. Available from: [Link]

-

NIST WebBook. 4-Fluoro-2-nitroaniline. Available from: [Link]

-

NIST WebBook. 4-Fluoro-2-nitroaniline. Available from: [Link]

Sources

An In-depth Technical Guide to N-Cyclopropyl-4-fluoro-2-nitroaniline (CAS 887351-37-3)

Abstract

N-Cyclopropyl-4-fluoro-2-nitroaniline, identified by CAS Number 887351-37-3, is a highly significant chemical intermediate in the landscape of modern medicinal chemistry and drug development.[1][2] Its unique molecular architecture, featuring a cyclopropyl amine, a fluorine atom, and a nitro group on an aniline scaffold, makes it a versatile building block for synthesizing complex heterocyclic systems. This guide provides a comprehensive technical overview of its synthesis, mechanistic underpinnings, analytical characterization, key applications, and essential safety protocols, tailored for researchers and professionals in the pharmaceutical and chemical industries.

Physicochemical and Structural Properties

N-Cyclopropyl-4-fluoro-2-nitroaniline is a solid at room temperature, and its properties are critical for its handling, reaction setup, and purification.[3] The combination of the electron-withdrawing nitro and fluoro groups significantly influences the reactivity of the aromatic ring.[4]

| Property | Value | Source(s) |

| CAS Number | 887351-37-3 | [5][6] |

| Molecular Formula | C₉H₉FN₂O₂ | [5][6] |

| Molecular Weight | 196.18 g/mol | [5][6] |

| Purity | Typically ≥99% | [3][5] |

| Appearance | Crystalline solid | [7] |

| Storage | Room temperature, in a dry, well-ventilated area | [3] |

Synthesis and Reaction Mechanism

The primary route for synthesizing N-Cyclopropyl-4-fluoro-2-nitroaniline is through a Nucleophilic Aromatic Substitution (SₙAr) reaction. This class of reaction is fundamental in aromatic chemistry, particularly for constructing substituted aniline derivatives.[8]

The SₙAr Mechanism: A Causal Explanation

The SₙAr mechanism is a stepwise addition-elimination process.[8] The viability of this pathway for the synthesis of the title compound is dictated by several key electronic factors:

-

Ring Activation: The aromatic ring of the starting material, 1,4-difluoro-2-nitrobenzene, is rendered highly electron-deficient. This is a prerequisite for attack by a nucleophile.[8] The potent electron-withdrawing nature of the nitro group (NO₂) is the primary activating feature.

-

Nucleophilic Attack: Cyclopropylamine acts as the nucleophile, attacking the carbon atom bearing a fluorine atom. The attack is regioselective, preferentially occurring at the C1 position (ortho to the nitro group) due to the strong resonance and inductive stabilization provided by the adjacent nitro group. This initial attack forms a high-energy, non-aromatic intermediate known as a Meisenheimer complex.[9][10]

-

Leaving Group Expulsion: The aromaticity of the ring is restored through the elimination of a fluoride ion (F⁻), which is a competent leaving group. This step is typically fast and drives the reaction toward the product.[9]

The selective substitution of the fluorine at C1 over the one at C4 is a critical aspect. The nitro group's ability to stabilize the negative charge of the Meisenheimer complex is significantly stronger for attack at the ortho and para positions. As C1 is ortho, it is the most activated site for substitution.

Caption: Synthetic pathway for N-Cyclopropyl-4-fluoro-2-nitroaniline via SₙAr.

Experimental Protocol for Synthesis

The following protocol is adapted from established procedures for the selective substitution of activated fluoroarenes.[7][11] This method is designed to be self-validating through careful control of reaction parameters and subsequent analytical verification.

Materials:

-

1,4-difluoro-2-nitrobenzene

-

Cyclopropylamine

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,4-difluoro-2-nitrobenzene in a suitable solvent such as DMSO or DMF.

-

Nucleophile Addition: Slowly add cyclopropylamine to the solution. The reaction is typically exothermic, and the temperature should be maintained between 20°C and 50°C using a water bath to ensure selective substitution.[7]

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The consumption of the starting material and the formation of the more polar product can be readily visualized.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add cold water to the reaction mixture, which may cause the product to precipitate or form an oil.[7]

-

Extraction: Extract the aqueous mixture with dichloromethane (2x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride (brine) to remove residual solvent and salts.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting solid can be further purified by washing with a non-polar solvent like n-hexane or by recrystallization to afford the final product with high purity.

Analytical Characterization: A Self-Validating System

Confirmation of the structure and purity of the synthesized N-Cyclopropyl-4-fluoro-2-nitroaniline is crucial. A combination of spectroscopic methods provides a definitive analytical fingerprint.

| Analytical Technique | Expected Data & Interpretation |

| ¹H NMR (Proton NMR) | - Aromatic Protons: Signals in the aromatic region (δ 6.5-8.5 ppm) showing characteristic splitting patterns due to fluorine and proton coupling. - Amine Proton (NH): A broad singlet that may be exchangeable with D₂O. - Cyclopropyl Protons: Signals in the aliphatic region (δ 0.5-3.0 ppm), including a multiplet for the methine proton (CH) and multiplets for the methylene protons (CH₂). |

| ¹³C NMR (Carbon NMR) | - Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to fluorine will show large coupling constants (JC-F). - Cyclopropyl Carbons: Signals in the upfield region (δ 5-30 ppm). |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 196.18). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |

| Purity (HPLC) | - A single major peak indicating high purity (often >99%). |

Applications in Drug Development

N-Cyclopropyl-4-fluoro-2-nitroaniline is not an end-product but a critical starting material for multi-step syntheses of pharmacologically active molecules. Its structure is frequently incorporated into kinase inhibitors and other targeted therapies.

Intermediate for Kinase Inhibitor Synthesis

A prominent application of this compound is as a key intermediate in the synthesis of advanced drug candidates. For example, it is a building block for molecules structurally related to focal adhesion kinase (FAK) inhibitors like GSK2256294.[13] The general synthetic workflow involves:

-

Reduction of the Nitro Group: The nitro group is selectively reduced to an amine (NH₂), typically using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂). This creates a diamine intermediate.

-

Heterocycle Formation: The newly formed diamine is a versatile precursor for constructing various heterocyclic rings (e.g., quinoxalines, benzimidazoles) through condensation reactions with appropriate partners.

-

Further Functionalization: The remaining fluoro and cyclopropyl groups can be retained in the final molecule or used as handles for further chemical modification.

Sources

- 1. N-Cyclopropyl-4-fluoro-2-nitroaniline CAS#: 887351-37-3 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. nbinno.com [nbinno.com]

- 5. N-Cyclopropyl-4-fluoro-2-nitroaniline , 99% , 887351-37-3 - CookeChem [cookechem.com]

- 6. scbt.com [scbt.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. vapourtec.com [vapourtec.com]

- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of N-Cyclopropyl-4-fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of N-Cyclopropyl-4-fluoro-2-nitroaniline, a compound of significant interest in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this document leverages predictive analysis and comparative data from closely related, well-characterized analogs to offer a robust framework for its structural understanding and characterization.

Introduction: The Significance of N-Cyclopropyl-4-fluoro-2-nitroaniline

N-Cyclopropyl-4-fluoro-2-nitroaniline belongs to the class of nitroaromatic compounds, which are pivotal building blocks in the synthesis of a wide range of organic molecules. The unique combination of a cyclopropylamino group, a fluorine atom, and a nitro group on an aniline scaffold imparts distinct electronic and steric properties, making it a valuable intermediate for the development of novel pharmaceuticals and functional materials.

The cyclopropyl moiety is known to influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. The fluorine substituent can enhance metabolic stability and lipophilicity, crucial parameters in drug design. The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but also serves as a versatile handle for further chemical transformations, such as reduction to an amino group.

Molecular Structure and Geometry

While a definitive crystal structure for N-Cyclopropyl-4-fluoro-2-nitroaniline has not been publicly reported, its molecular geometry can be reliably predicted through computational modeling and by analogy to structurally similar compounds.

Key Structural Features:

-

Aniline Core: A planar benzene ring is central to the molecule.

-

Substituent Positions: The cyclopropylamino group is at position 1, the nitro group at position 2, and the fluorine atom at position 4.

-

Nitro Group Orientation: The nitro group is expected to be slightly twisted out of the plane of the benzene ring due to steric hindrance from the adjacent cyclopropylamino group.

-

Cyclopropyl Group Conformation: The three-membered ring of the cyclopropyl group possesses inherent strain, influencing the bond angles of the attached nitrogen atom.

A logical workflow for determining the precise molecular structure would involve synthesis followed by single-crystal X-ray diffraction.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of N-Cyclopropyl-4-fluoro-2-nitroaniline. The following sections detail the predicted spectroscopic data based on the analysis of its functional groups and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of the molecule.

3.1.1. 1H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |

| ~8.0 - 8.2 | dd | 1H | H-3 | Deshielded by the adjacent electron-withdrawing NO2 group. |

| ~7.0 - 7.2 | m | 1H | H-5 | Influenced by both the fluorine and cyclopropylamino groups. |

| ~6.8 - 7.0 | m | 1H | H-6 | Shielded by the electron-donating cyclopropylamino group. |

| ~2.5 - 2.7 | m | 1H | N-CH (cyclopropyl) | Methine proton of the cyclopropyl group. |

| ~0.6 - 1.0 | m | 4H | CH2 (cyclopropyl) | Diastereotopic methylene protons of the cyclopropyl group. |

| ~7.5 - 8.5 | br s | 1H | N-H | Broad signal due to quadrupolar relaxation and potential exchange; position is solvent-dependent. |

3.1.2. 13C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Causality |

| ~155 - 160 (d) | C-4 | Attached to the highly electronegative fluorine atom. |

| ~140 - 145 | C-1 | Attached to the nitrogen of the cyclopropylamino group. |

| ~135 - 140 | C-2 | Attached to the electron-withdrawing nitro group. |

| ~125 - 130 (d) | C-6 | Aromatic CH. |

| ~115 - 120 (d) | C-5 | Aromatic CH. |

| ~110 - 115 (d) | C-3 | Aromatic CH. |

| ~30 - 35 | N-CH (cyclopropyl) | Methine carbon of the cyclopropyl group. |

| ~5 - 10 | CH2 (cyclopropyl) | Methylene carbons of the cyclopropyl group. |

3.1.3. 19F NMR Spectroscopy

The fluorine NMR spectrum will show a single resonance, providing a sensitive probe of the electronic environment around the fluorine atom. The chemical shift of fluorine is highly sensitive to the nature of other substituents on the aromatic ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Causality |

| -110 to -120 | m | Influenced by coupling to adjacent aromatic protons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Predicted Wavenumber (cm-1) | Vibration | Functional Group |

| ~3400 | N-H stretch | Secondary amine |

| ~3100-3000 | C-H stretch | Aromatic |

| ~3000-2850 | C-H stretch | Cyclopropyl |

| ~1620 | N-H bend | Secondary amine |

| ~1520 | Asymmetric NO2 stretch | Nitro |

| ~1350 | Symmetric NO2 stretch | Nitro |

| ~1250 | C-N stretch | Aryl amine |

| ~1200 | C-F stretch | Aryl fluoride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak.

Predicted Fragmentation Pattern:

-

Molecular Ion (M+•): m/z = 196

-

Loss of NO2: [M - 46]+• at m/z = 150

-

Loss of C3H5 (cyclopropyl): [M - 41]+• at m/z = 155

-

Loss of NO: [M - 30]+• at m/z = 166

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and spectroscopic analysis of N-Cyclopropyl-4-fluoro-2-nitroaniline.

Synthesis: Copper-Promoted N-Cyclopropylation

This protocol is adapted from established methods for the N-arylation of amines.[1]

-

Reaction Setup: To an oven-dried reaction vessel, add 4-fluoro-2-nitroaniline (1.0 eq), cyclopropylboronic acid (1.5 eq), copper(II) acetate (1.2 eq), and 2,2'-bipyridine (1.2 eq).

-

Solvent and Base: Add anhydrous 1,2-dichloroethane as the solvent, followed by the addition of sodium carbonate (2.0 eq).

-

Reaction Conditions: Stir the reaction mixture vigorously under an air atmosphere at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite. Wash the filter cake with dichloromethane.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Cyclopropyl-4-fluoro-2-nitroaniline.

Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). Acquire 1H, 13C, and 19F NMR spectra on a 400 MHz or higher field spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of a thin film of the purified product on a diamond ATR accessory of an FTIR spectrometer.

-

Mass Spectrometry: Analyze the purified product using a mass spectrometer equipped with an electron ionization (EI) source.

Chemical Reactivity and Potential Applications

The presence of multiple functional groups in N-Cyclopropyl-4-fluoro-2-nitroaniline provides several avenues for further chemical modification.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl2/HCl, H2/Pd-C), yielding a diamine derivative. This opens up possibilities for the synthesis of heterocyclic compounds like benzimidazoles.

-

Electrophilic Aromatic Substitution: The aniline ring, although deactivated by the nitro group, can still undergo electrophilic substitution reactions, primarily directed by the activating cyclopropylamino group.

-

Nucleophilic Aromatic Substitution: The fluorine atom can potentially be displaced by strong nucleophiles under certain conditions.

These chemical properties make N-Cyclopropyl-4-fluoro-2-nitroaniline a promising scaffold for the development of new kinase inhibitors, antibacterial agents, and other biologically active molecules.

Conclusion

N-Cyclopropyl-4-fluoro-2-nitroaniline is a molecule with significant potential in synthetic and medicinal chemistry. While a complete set of experimental structural data is not yet available in the public domain, this guide provides a robust, predictive framework for its molecular structure and spectroscopic properties based on sound chemical principles and comparative analysis. The detailed experimental protocols offered herein provide a clear path for its synthesis and definitive characterization, enabling further research and application of this versatile chemical entity.

References

Synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline: An In-depth Technical Guide

Introduction

N-Cyclopropyl-4-fluoro-2-nitroaniline is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its unique molecular architecture, featuring a cyclopropylamine moiety, a fluorine atom, and a nitro group on an aniline scaffold, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the nitro and amino groups provide reactive handles for further chemical transformations. This guide provides a comprehensive overview of the primary synthesis pathway for N-Cyclopropyl-4-fluoro-2-nitroaniline, delving into the reaction mechanism, a detailed experimental protocol, and critical process considerations for researchers, scientists, and drug development professionals.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially viable route to N-Cyclopropyl-4-fluoro-2-nitroaniline is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high reactivity of an activated aromatic ring towards nucleophilic attack.

Causality Behind the Chosen Pathway

The selection of the SNAr pathway is underpinned by fundamental principles of organic chemistry:

-

Activation of the Aromatic Ring: The synthesis commences with a di-substituted fluoronitrobenzene, typically 2,5-difluoronitrobenzene (also known as 1,4-difluoro-2-nitrobenzene). The nitro group (-NO₂) is a potent electron-withdrawing group, which significantly depletes the electron density of the benzene ring, particularly at the ortho and para positions. This electron deficiency makes the aromatic ring susceptible to attack by nucleophiles.

-

Regioselectivity: In 2,5-difluoronitrobenzene, the fluorine atom at the 2-position (ortho to the nitro group) is the most activated site for nucleophilic attack. The strong electron-withdrawing effect of the nitro group is most pronounced at this position, making the C-F bond highly polarized and the carbon atom electrophilic. The fluorine at the 5-position (meta to the nitro group) is significantly less activated. This inherent electronic bias ensures a high degree of regioselectivity, leading to the desired substitution product.

-

Nucleophile and Leaving Group: Cyclopropylamine serves as the nucleophile, attacking the electron-deficient carbon atom. The fluoride ion is an excellent leaving group in SNAr reactions, facilitating the restoration of aromaticity in the final step of the reaction mechanism.

The overall transformation can be summarized as the selective displacement of the fluorine atom at the 2-position of 2,5-difluoronitrobenzene by cyclopropylamine.

Visualization of the Synthesis Pathway

Caption: Synthesis pathway of N-Cyclopropyl-4-fluoro-2-nitroaniline.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high purity of the final product. It is adapted from established procedures for similar SNAr reactions.[3][4]

Part 1: Synthesis of the Precursor - 2,5-Difluoronitrobenzene

While 2,5-difluoronitrobenzene is commercially available from various suppliers[3][5], for a comprehensive guide, its synthesis from p-difluorobenzene is outlined below.[6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Difluorobenzene | 114.09 | 114.1 g | 1.0 |

| Potassium Nitrate | 101.10 | 106.2 g | 1.05 |

| Sulfuric Acid (98%) | 98.08 | ~500 mL | - |

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (~500 mL).

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add p-difluorobenzene to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

-

Once the addition is complete, add potassium nitrate portion-wise over 1-2 hours, ensuring the temperature does not exceed 10 °C.

-

After the addition of potassium nitrate, continue stirring the reaction mixture at 5-10 °C for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (~1.5 kg) with stirring.

-

The crude 2,5-difluoronitrobenzene will precipitate as a solid or oil.

-

Filter the crude product and wash it thoroughly with cold water until the washings are neutral.

-

For further purification, the crude product can be recrystallized from ethanol or purified by vacuum distillation.

Part 2: Synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Difluoronitrobenzene | 159.09 | 15.9 g | 0.1 |

| Cyclopropylamine | 57.09 | 8.6 g (11.4 mL) | 0.15 |

| Dimethyl Sulfoxide (DMSO) | - | 100 mL | - |

| Dichloromethane | - | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,5-difluoronitrobenzene (15.9 g, 0.1 mol) in dimethyl sulfoxide (100 mL).

-

Cool the solution to 15-20 °C in a water bath.

-

Slowly add cyclopropylamine (8.6 g, 0.15 mol) dropwise to the stirred solution over 30-45 minutes, maintaining the temperature between 20-30 °C. A slight exotherm may be observed.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The starting material should have a higher Rf value than the product.

-

Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 300 mL of cold water and 100 mL of dichloromethane.

-

Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.

-

Extract the aqueous layer with two additional portions of dichloromethane (50 mL each).

-

Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize any acidic byproducts.

-

Wash the organic layer with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude N-Cyclopropyl-4-fluoro-2-nitroaniline can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Insights: The SNAr Mechanism

The synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution reactions.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of cyclopropylamine at the electron-deficient carbon atom (C2) of 2,5-difluoronitrobenzene. This step results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.

-

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion from the Meisenheimer complex. The fluoride ion is a good leaving group, and this step is typically fast.

Visualization of the Reaction Mechanism

Caption: The SNAr mechanism for the synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline.

Trustworthiness and Self-Validation

The reliability of this synthetic protocol is ensured by several factors:

-

Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction's progress, ensuring that the reaction is allowed to proceed to completion and preventing the formation of byproducts due to prolonged reaction times or excessive heating.

-

Work-up and Purification: The aqueous work-up with sodium bicarbonate effectively removes any acidic impurities. The final purification by column chromatography or recrystallization ensures the isolation of the target compound in high purity, which can be verified by standard analytical techniques such as NMR, IR, and mass spectrometry.

-

Stoichiometry: The use of a slight excess of cyclopropylamine helps to drive the reaction to completion.

Conclusion

The synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline via the nucleophilic aromatic substitution of 2,5-difluoronitrobenzene with cyclopropylamine is a robust and efficient method. A thorough understanding of the underlying reaction mechanism, coupled with a meticulously executed experimental protocol, is paramount for achieving high yields and purity. This in-depth technical guide provides the necessary framework for researchers and professionals in the chemical and pharmaceutical sciences to successfully synthesize this valuable intermediate, thereby facilitating the development of novel molecules with potential therapeutic or agrochemical applications.

References

Spectroscopic Data for N-Cyclopropyl-4-fluoro-2-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

N-Cyclopropyl-4-fluoro-2-nitroaniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring a cyclopropyl moiety, a fluorine atom, and a nitro group on an aniline backbone, gives rise to a unique electronic and steric profile. Accurate structural elucidation and purity assessment are paramount for its application in any research or development endeavor. This technical guide provides an in-depth analysis of the expected spectroscopic data for N-Cyclopropyl-4-fluoro-2-nitroaniline, offering a predictive framework for its characterization using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous compounds.

The molecular structure of N-Cyclopropyl-4-fluoro-2-nitroaniline is presented below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of N-Cyclopropyl-4-fluoro-2-nitroaniline with atom numbering.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A. Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Cyclopropyl-4-fluoro-2-nitroaniline in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shift of the N-H proton.

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

B. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of N-Cyclopropyl-4-fluoro-2-nitroaniline is expected to show distinct signals for the aromatic, amine, and cyclopropyl protons. The electron-withdrawing nature of the nitro group and the fluorine atom will significantly influence the chemical shifts of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| N-H | ~8.0 - 8.5 | Broad singlet (or doublet) | - | 1H |

| H -3 | ~8.0 - 8.3 | Doublet of doublets | J = 9.0, 3.0 | 1H |

| H -5 | ~7.0 - 7.3 | Doublet of doublets | J = 9.0, 5.0 | 1H |

| H -6 | ~6.8 - 7.1 | Triplet of doublets | J = 9.0, 3.0 | 1H |

| Cyclopropyl-CH | ~2.5 - 2.8 | Multiplet | - | 1H |

| Cyclopropyl-CH ₂ | ~0.6 - 1.0 | Multiplet | - | 4H |

C. Interpretation and Rationale

-

Aromatic Region: The aromatic protons (H-3, H-5, and H-6) are expected to appear in the downfield region of the spectrum due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro and fluoro substituents.

-

H-3: This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will likely appear as a doublet of doublets due to coupling with H-5 (meta) and H-6 (para).

-

H-5: This proton is ortho to the fluorine atom and meta to the nitro group. The coupling to fluorine (JH-F) and H-6 (ortho) will result in a doublet of doublets.

-

H-6: This proton is ortho to the cyclopropylamino group and meta to the fluorine. It is expected to be the most upfield of the aromatic protons and will likely appear as a triplet of doublets due to coupling with H-5 and H-3.

-

-

Amine Proton: The N-H proton is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly variable depending on the solvent and concentration. Coupling to the cyclopropyl methine proton may be observed, resulting in a doublet.

-

Cyclopropyl Region: The cyclopropyl protons will appear in the upfield region of the spectrum.

-

Methine Proton (CH): The proton on the carbon attached to the nitrogen will be deshielded compared to the methylene protons and will appear as a multiplet due to coupling with the neighboring methylene protons and potentially the N-H proton.

-

Methylene Protons (CH₂): The four methylene protons of the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns, appearing as a multiplet in the upfield region.

-

Caption: Workflow for ¹H NMR analysis.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A. Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the ¹³C NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

-

-

Data Processing: Process the FID with an exponential window function (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

B. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C -4 (C-F) | ~155 - 160 (doublet, ¹JC-F ≈ 240-250 Hz) |

| C -1 (C-N) | ~145 - 150 |

| C -2 (C-NO₂) | ~135 - 140 |

| C -5 | ~125 - 130 (doublet, ²JC-F ≈ 20-25 Hz) |

| C -3 | ~120 - 125 (doublet, ³JC-F ≈ 5-10 Hz) |

| C -6 | ~110 - 115 (doublet, ²JC-F ≈ 20-25 Hz) |

| Cyclopropyl-C H | ~30 - 35 |

| Cyclopropyl-C H₂ | ~10 - 15 |

C. Interpretation and Rationale

-

Aromatic Carbons:

-

C-4: The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JC-F) and will be significantly downfield.

-

C-1 and C-2: The carbons attached to the nitrogen and nitro groups will also be downfield due to the electron-withdrawing nature of these substituents.

-

C-5, C-3, and C-6: These carbons will show smaller couplings to the fluorine atom (²JC-F and ³JC-F). Their chemical shifts will be influenced by the combined electronic effects of all substituents.

-

-

Cyclopropyl Carbons: The cyclopropyl carbons are expected to be in the upfield region of the spectrum, with the methine carbon being slightly more downfield than the methylene carbons.

III. Mass Spectrometry (MS)

A. Experimental Protocol

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements. Electron Ionization (EI) is a common technique for small molecules.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Acquisition Parameters (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

B. Predicted Mass Spectrum Data

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Predicted Fragment | Interpretation |

| 196 | [M]⁺ | Molecular Ion |

| 181 | [M - CH₃]⁺ | Loss of a methyl radical from the cyclopropyl group (rearrangement) |

| 166 | [M - NO]⁺ | Loss of nitric oxide |

| 150 | [M - NO₂]⁺ | Loss of nitrogen dioxide |

| 123 | [M - NO₂ - HCN]⁺ | Subsequent loss of hydrogen cyanide |

| 109 | [M - NO₂ - C₃H₅]⁺ | Loss of the cyclopropyl group |

C. Interpretation and Rationale

The molecular ion peak [M]⁺ is expected at m/z 196, corresponding to the molecular weight of N-Cyclopropyl-4-fluoro-2-nitroaniline (C₉H₉FN₂O₂).[1][2] Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da).[3] The cyclopropyl group may undergo fragmentation or rearrangement. The presence of nitrogen can be inferred from the odd molecular weight according to the nitrogen rule.[4]

Caption: Predicted major fragmentation pathways in EI-MS.

IV. Infrared (IR) Spectroscopy

A. Experimental Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

B. Predicted IR Absorption Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | N-H | Stretching (secondary amine) |

| ~3100-3000 | C-H | Aromatic stretching |

| ~3000-2850 | C-H | Cyclopropyl stretching |

| ~1620 | C=C | Aromatic ring stretching |

| ~1580 | N-H | Bending |

| ~1520 and ~1340 | N-O | Asymmetric and symmetric stretching (nitro group) |

| ~1250 | C-N | Stretching |

| ~1200 | C-F | Stretching |

C. Interpretation and Rationale

-

N-H Stretch: A characteristic sharp to medium absorption band around 3400 cm⁻¹ is expected for the secondary amine N-H stretch.[5]

-

Nitro Group: Two strong absorption bands are characteristic of the nitro group: the asymmetric stretch around 1520 cm⁻¹ and the symmetric stretch around 1340 cm⁻¹.

-

Aromatic and Cyclopropyl C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the cyclopropyl C-H stretches are expected just below 3000 cm⁻¹.

-

C-F Stretch: A strong absorption band in the fingerprint region, around 1200 cm⁻¹, is indicative of the C-F bond.

V. Conclusion

This technical guide provides a comprehensive predicted spectroscopic dataset for N-Cyclopropyl-4-fluoro-2-nitroaniline. The presented data and interpretations, based on fundamental principles and analysis of related structures, serve as a robust reference for researchers engaged in the synthesis, purification, and characterization of this compound. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. By leveraging this guide, scientists and drug development professionals can confidently verify the structure and purity of N-Cyclopropyl-4-fluoro-2-nitroaniline, facilitating its advancement in various scientific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

N-Cyclopropyl-4-fluoro-2-nitroaniline solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of N-Cyclopropyl-4-fluoro-2-nitroaniline

Introduction

N-Cyclopropyl-4-fluoro-2-nitroaniline is a substituted aniline derivative with potential applications in pharmaceutical and chemical research. Its molecular structure, featuring a cyclopropylamine, a fluoro group, and a nitro group on a benzene ring, suggests a complex physicochemical profile that warrants thorough investigation.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the aqueous and organic solubility, as well as the chemical stability of N-Cyclopropyl-4-fluoro-2-nitroaniline.

Understanding these core properties is paramount in early-stage drug discovery and development. Solubility directly influences bioavailability and formulation strategies, while a comprehensive stability profile is essential for determining storage conditions, shelf-life, and identifying potential degradation products that could impact efficacy and safety.[4][5][6] This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental designs, ensuring a robust and reliable characterization of this molecule.

Part 1: Solubility Profile of N-Cyclopropyl-4-fluoro-2-nitroaniline

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its therapeutic effectiveness.[4][7] This section outlines the methodologies for determining both the thermodynamic and kinetic solubility of N-Cyclopropyl-4-fluoro-2-nitroaniline.

Theoretical Considerations

The presence of both hydrophobic (cyclopropyl, fluoro, and aromatic ring) and polar (nitro and amine groups) moieties in N-Cyclopropyl-4-fluoro-2-nitroaniline suggests that its solubility will be highly dependent on the solvent system. The nitro and amine groups can participate in hydrogen bonding, which may enhance solubility in polar protic solvents. Conversely, the overall aromatic and aliphatic character will contribute to solubility in non-polar organic solvents.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold-standard for determining thermodynamic solubility.[8][9]

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-Cyclopropyl-4-fluoro-2-nitroaniline to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO)).

-

The use of an excess of the solid compound is crucial to ensure that equilibrium is reached with the undissolved solid.[8]

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration can be used for phase separation; however, potential adsorption of the compound to the filter material should be evaluated.[10]

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection).

-

Determine the concentration of N-Cyclopropyl-4-fluoro-2-nitroaniline in the diluted supernatant.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Data Presentation: Thermodynamic Solubility

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | ||

| PBS (pH 7.4) | 37 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 |

Experimental Determination of Kinetic Solubility

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates out of an aqueous solution. This is often more relevant to early drug discovery screening.[4]

Protocol 2: Kinetic Solubility Assay

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of N-Cyclopropyl-4-fluoro-2-nitroaniline in DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

-

-

Precipitation Induction:

-

Add an aqueous buffer (e.g., PBS pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-5%. The addition of the aqueous buffer will induce the precipitation of the compound if its solubility is exceeded.

-

-

Incubation and Measurement:

-

Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.[7]

-

Visualization: Solubility Determination Workflow

Caption: Workflow for thermodynamic and kinetic solubility determination.

Part 2: Stability Assessment of N-Cyclopropyl-4-fluoro-2-nitroaniline

Stability testing is crucial for identifying how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[11][12] Forced degradation studies are an integral part of this assessment.[5][13]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[5][14] These studies help to elucidate degradation pathways and develop stability-indicating analytical methods.[6][15]

Protocol 3: Forced Degradation Study

-

Sample Preparation:

-

Prepare solutions of N-Cyclopropyl-4-fluoro-2-nitroaniline in a suitable solvent system where it is adequately soluble.

-

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots from the stressed solutions.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method capable of separating the intact N-Cyclopropyl-4-fluoro-2-nitroaniline from its degradation products. A diode array detector is useful for assessing peak purity.

-

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |

| 0.1 M HCl | 24 h | 60°C | ||

| 0.1 M NaOH | 24 h | 60°C | ||

| 3% H₂O₂ | 24 h | RT | ||

| Heat (Solid) | 48 h | 80°C | ||

| Photostability | - | - |

Long-Term and Accelerated Stability Studies

These studies are performed to predict the shelf-life of the compound under defined storage conditions, following ICH and WHO guidelines.[11][12][16][17]

Protocol 4: ICH Stability Study

-

Batch Selection:

-

Use at least one representative batch of N-Cyclopropyl-4-fluoro-2-nitroaniline.

-

-

Container Closure System:

-

Storage Conditions:

-

Testing Frequency:

-

Analytical Testing:

-

At each time point, test the samples for appearance, assay, and degradation products using a validated stability-indicating method.

-

Visualization: Forced Degradation Study Logic

Caption: Logical flow of a forced degradation study.

Conclusion

The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of the solubility and stability of N-Cyclopropyl-4-fluoro-2-nitroaniline. Adherence to these protocols will generate high-quality, reliable data essential for informed decision-making in the drug discovery and development process. The insights gained from these studies will facilitate appropriate formulation strategies, define storage and handling requirements, and ensure the development of a safe and effective final product.

References

- A review of methods for solubility determination in biopharmaceutical drug characteris

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (URL: )

- Annex 10 - ICH. (URL: )

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (URL: )

-

Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Saudi Food and Drug Authority. (URL: [Link])

-

A review of methods for solubility determination in biopharmaceutical drug characterization. (URL: [Link])

-

Forced Degradation Studies. MedCrave online. (URL: [Link])

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (URL: [Link])

-

Stability testing overview for Pharmaceutical products - GMP SOP. (URL: [Link])

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (URL: [Link])

-

A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (URL: [Link])

-

Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs - ResearchGate. (URL: [Link])

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (URL: [Link])

-

N-Cyclopropyl-4-fluoro-2-nitroaniline, min 99%, 100 grams - CP Lab Safety. (URL: [Link])

Sources

- 1. N-Cyclopropyl-4-fluoro-2-nitroaniline | Sigma-Aldrich [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. N-Cyclopropyl-4-fluoro-2-nitroaniline , 99% , 887351-37-3 - CookeChem [cookechem.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. rjptonline.org [rjptonline.org]

- 7. rheolution.com [rheolution.com]

- 8. researchgate.net [researchgate.net]

- 9. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. database.ich.org [database.ich.org]

- 13. acdlabs.com [acdlabs.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. edaegypt.gov.eg [edaegypt.gov.eg]

- 17. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]

- 18. gmpsop.com [gmpsop.com]

An In-Depth Technical Guide to the Commercial Sourcing of N-Cyclopropyl-4-fluoro-2-nitroaniline (CAS: 887351-37-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Key Building Block

N-Cyclopropyl-4-fluoro-2-nitroaniline is a substituted nitroaniline derivative that serves as a crucial intermediate in advanced organic synthesis. For professionals in medicinal chemistry and drug development, it is not merely a reagent but a strategic building block for constructing complex molecular architectures. Its significance lies in the unique combination of functional groups: a reducible nitro group, a bio-isosteric fluorine atom, and a conformationally rigid cyclopropyl moiety.[1] This specific arrangement provides synthetic handles for diverse chemical transformations, making it a valuable precursor for novel pharmaceutical agents.[1] Notably, it has been identified as a component within the family of "Protein Degrader Building Blocks," indicating its utility in the synthesis of cutting-edge therapeutics like Proteolysis Targeting Chimeras (PROTACs).[2]

This guide provides a comprehensive overview of the commercial landscape for N-Cyclopropyl-4-fluoro-2-nitroaniline, focusing on supplier information, quality validation, safe handling, and its application context.

Physicochemical Profile

A clear understanding of the compound's basic properties is the foundation for its effective use in any research or development setting.

| Property | Value | Source(s) |

| CAS Number | 887351-37-3 | [2][3] |

| Molecular Formula | C₉H₉FN₂O₂ | [2][3] |

| Molecular Weight | 196.18 g/mol | [4] |

| Typical Purity | ≥99% | [2][4] |

| Typical Appearance | Yellow to brown crystalline powder (inferred from related compounds) | [5] |

| Storage | Room temperature, in a dry, cool, and well-ventilated place | [2][6] |

Commercial Availability and Suppliers

The procurement of high-purity starting materials is a critical, rate-limiting step in drug discovery. The following table summarizes key commercial suppliers of N-Cyclopropyl-4-fluoro-2-nitroaniline. Researchers should always request a Certificate of Analysis (CoA) for the specific lot they intend to purchase.

| Supplier | Purity Specification | Notes |

| Benchchem | Not specified | Provides contextual information on the compound's significance.[1] |

| Santa Cruz Biotechnology | Not specified | Listed for proteomics research applications.[3] |

| CP Lab Safety | min 99% | Explicitly states the product is for professional research use only.[2] |

| CookeChem | 99% | Provides basic chemical properties.[4] |

| CymitQuimica | Not specified | States products are for laboratory use only.[7] |

| ChemicalBook | Directory | Lists various suppliers, including international options.[8][9] |

Procurement and Quality Validation: A Self-Validating Workflow

Expertise & Experience: Sourcing a chemical intermediate like N-Cyclopropyl-4-fluoro-2-nitroaniline extends beyond comparing prices. The integrity of this starting material directly impacts the yield, purity, and ultimate success of multi-step synthetic campaigns. An impurity or an incorrect isomer introduced at the beginning can lead to significant loss of time and resources. Therefore, a robust internal validation process is not optional; it is a cornerstone of reproducible science.

Trustworthiness: The following protocol for incoming reagent quality control (QC) establishes a self-validating system to ensure the material meets the stringent requirements of your research.

Protocol: Incoming Reagent Quality Control

-

Documentation Review:

-

Step 1a: Upon receipt, immediately quarantine the material.

-

Step 1b: Obtain the supplier's Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

-

Step 1c: Cross-reference the CAS number (887351-37-3), molecular formula, and lot number on the container with the CoA. Causality: This initial check prevents basic administrative errors that could lead to using the wrong chemical entirely.

-

-

Physical and Analytical Verification:

-

Step 2a: In a fume hood, carefully open the container and visually inspect the material. Note its color and consistency, comparing it to the supplier's description or historical data.

-

Step 2b (Identity Confirmation): Prepare a sample for analysis by ¹H NMR and/or LC-MS.

-

¹H NMR: The resulting spectrum should be consistent with the structure of N-Cyclopropyl-4-fluoro-2-nitroaniline. Key signals to verify include the aromatic protons, the cyclopropyl protons, and the amine proton.

-

LC-MS: The chromatogram should show a single major peak, and the mass spectrum should display the correct molecular ion peak (e.g., [M+H]⁺ at m/z 197.07).

-

Causality: Orthogonal analytical methods provide a high degree of confidence in the chemical's identity, mitigating the risk of using a structural isomer.

-

-

Step 2c (Purity Assessment): Use High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity. The peak area percentage of the main component should match or exceed the specification on the CoA (e.g., ≥99%). Causality: This quantitative check ensures that unseen impurities, which could interfere with subsequent reactions, are within acceptable limits.

-

-

Final Approval and Storage:

-

Step 3a: If all checks pass, formally release the material from quarantine.

-

Step 3b: Affix a laboratory-specific label to the container with the date of receipt, verification date, and assigned internal tracking number.

-

Step 3c: Store the compound according to the SDS recommendations (e.g., room temperature, away from oxidizing agents).[2][10]

-

Visualization: Chemical Procurement and Validation Workflow

The following diagram illustrates the logical flow of the quality control process described above.

Caption: Workflow for ensuring the quality of incoming chemical reagents.

Application Context in Drug Discovery

The molecular structure of N-Cyclopropyl-4-fluoro-2-nitroaniline is rich with features beneficial for medicinal chemistry:

-

Nitro Group (-NO₂): This powerful electron-withdrawing group is a versatile synthetic handle. It can be readily reduced to an amino group (-NH₂), which can then be acylated, alkylated, or used as a key nucleophile in cyclization reactions to form heterocyclic systems common in drug scaffolds.[1]

-

Fluorine Atom (-F): The strategic placement of fluorine is a common tactic in drug design. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to biological targets through favorable electrostatic interactions, and improve membrane permeability.[1][11]

-

Cyclopropylamino Group (-NH-c-C₃H₅): The cyclopropyl group introduces conformational rigidity and can improve metabolic stability. Its unique electronic properties can also influence the overall physicochemical profile of the final molecule.[1]

As a Protein Degrader Building Block , this compound is likely used in the synthesis of the linker or ligand components of PROTACs.[2] These bifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The precise control over vector, length, and solubility offered by intermediates like this is critical to the efficacy of the final degrader molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 887351-37-3 was not retrieved in the search, data from closely related fluoro-nitroaniline compounds provide a strong basis for preliminary handling guidelines.[5][12] The user must always consult the supplier-specific SDS before handling this chemical.

-

Primary Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[6][12] Causes skin and serious eye irritation. May cause respiratory irritation.[6][12]

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably a certified chemical fume hood.[6]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Keep away from heat and strong oxidizing agents.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

References

- N-Cyclopropyl-4-fluoro-2-nitroaniline | 887351-37-3 | Benchchem. (n.d.). Benchchem.

- N-Cyclopropyl-4-fluoro-2-nitroaniline | CAS 887351-37-3 | SCBT. (n.d.). Santa Cruz Biotechnology.

- N-Cyclopropyl-4-fluoro-2-nitroaniline, min 99%, 100 grams - CP Lab Safety. (n.d.). CP Lab Safety.

- SAFETY DATA SHEET. (2011, March 15). Fisher Scientific.

- N-Cyclopropyl-4-fluoro-2-nitroaniline, 99%, 887351-37-3 - CookeChem. (n.d.). CookeChem.

- N-cyclopropyl-2-fluoro-4-nitroaniline - ChemicalBook. (n.d.). ChemicalBook.

- N-Cyclopropyl-4-fluoro-2-nitroaniline CAS#: 887351-37-3 - ChemicalBook. (n.d.). ChemicalBook.

- Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. (n.d.). BOC Sciences.

- SAFETY DATA SHEET. (2024, March 30). Fisher Scientific.

- Understanding the Properties and Safety of 4-Fluoro-2-nitroaniline (CAS 364-78-3). (2025, December 29). BOC Sciences.

- 4-Fluoro-2-nitroaniline 97 364-78-3 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- N-Cyclopropyl-4-fluoro-2-nitroaniline - CymitQuimica. (n.d.). CymitQuimica.

- 4-Fluoro-2-nitroaniline, 98% 50 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.

Sources

- 1. N-Cyclopropyl-4-fluoro-2-nitroaniline | 887351-37-3 | Benchchem [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. N-Cyclopropyl-4-fluoro-2-nitroaniline , 99% , 887351-37-3 - CookeChem [cookechem.com]

- 5. nbinno.com [nbinno.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. N-Cyclopropyl-4-fluoro-2-nitroaniline | CymitQuimica [cymitquimica.com]

- 8. N-cyclopropyl-2-fluoro-4-nitroaniline [m.chemicalbook.com]

- 9. N-Cyclopropyl-4-fluoro-2-nitroaniline CAS#: 887351-37-3 [m.chemicalbook.com]

- 10. 4-Fluoro-2-nitroaniline, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

N-Cyclopropylanilines: From Mechanistic Probe to Therapeutic Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-cyclopropylaniline motif, a seemingly simple fusion of an aromatic amine and a three-membered carbocycle, represents a powerhouse of chemical reactivity and utility in modern chemical biology and drug discovery. The inherent ring strain of the cyclopropyl group, approximately 28 kcal/mol, coupled with the electronic nature of the aniline nitrogen, creates a unique chemical entity poised for specific, triggerable reactivity.[1] This guide provides an in-depth exploration of the synthesis, core mechanistic principles, and diverse applications of N-cyclopropylanilines, offering field-proven insights for their strategic deployment in research and development.

The Strategic Value of the Cyclopropyl Moiety

The incorporation of a cyclopropyl ring into molecular scaffolds is a well-established strategy in medicinal chemistry.[2][3] This small, rigid unit offers several advantages over simple alkyl or unsaturated linkers:

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to linear alkyl chains, a property often exploited to enhance a drug's half-life.[4][5]

-

Conformational Rigidity: The cyclopropyl group acts as a rigid linker, reducing the conformational entropy of a molecule. This pre-organization can lead to more favorable binding with a biological target and improved potency.[3][5]

-

Improved Physicochemical Properties: It can fine-tune properties such as pKa, brain permeability, and plasma clearance while increasing the fraction of sp3 carbons, a desirable trait in modern drug design.[5]

When appended to an aniline, the cyclopropyl group's true potential is unlocked through a unique and powerful mechanism: single-electron transfer (SET)-initiated irreversible ring-opening.

Synthesis of N-Cyclopropylanilines

The construction of the N-cyclopropylaniline core can be achieved through several reliable synthetic routes. The choice of method often depends on substrate scope, scale, and available starting materials.

Key Synthetic Methodologies

| Method | Description | Advantages | Disadvantages | Key References |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide (typically bromide) with cyclopropylamine. | High yields (often 85-95%), broad substrate scope, and mild reaction conditions.[1][6] | Requires a palladium catalyst and specialized ligands (e.g., BINAP), which can be costly. | [1][6] |

| Direct Condensation | Condensation of an aniline with an activated cyclopropanone equivalent, such as [(1-ethoxycyclopropyl)oxy]trimethylsilane, followed by reduction. | Avoids the use of transition metals and can be suitable for industrial-scale production.[7] | Can be a multi-step process and may involve thermally unstable intermediates.[7] | [7] |